REACTION_CXSMILES
|
[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][CH:7]=2)[CH:5]=1.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1.[OH-:22].[Na+]>C(O)C>[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:7]=[CH:8][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:15][CH:16]=2)[CH:5]=1.[NH:4]1[CH:6]=[C:7]([C:8]2[CH:9]=[CH:15][C:18]([C:19]([OH:22])=[O:20])=[CH:17][CH:21]=2)[N:1]=[CH:5]1 |f:2.3|
|
Name
|
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
N=1N=CN(C1)C1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water, to which
|
Type
|
ADDITION
|
Details
|
was added 1 N hydrochloric acid (4 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC(=C1)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |